BenchChemオンラインストアへようこそ!

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate

Lipophilicity Membrane Permeability Nitroaromatic

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS 1012067-92-3) is a trisubstituted benzoate ester within the nitroaromatic chemical class, featuring a 7-ethoxy-7-oxoheptyl side chain, a 4-methoxy group, and a 2-nitro substituent on the phenyl ring. With a molecular weight of 397.42 g/mol and a calculated LogP of 4.20, this compound occupies a distinct physicochemical space within the 4-methoxy-2-nitrobenzoate family, making it relevant for fragment-based drug discovery and targeted covalent inhibitor programs.

Molecular Formula C19H27NO8
Molecular Weight 397.4 g/mol
CAS No. 1012067-92-3
Cat. No. B1390140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate
CAS1012067-92-3
Molecular FormulaC19H27NO8
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OC
InChIInChI=1S/C19H27NO8/c1-4-26-18(21)10-8-6-7-9-11-28-17-12-14(19(22)27-5-2)15(20(23)24)13-16(17)25-3/h12-13H,4-11H2,1-3H3
InChIKeyQQDZZCLGQWKLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS 1012067-92-3): Structural Identity and Physicochemical Profile for Research Procurement


Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS 1012067-92-3) is a trisubstituted benzoate ester within the nitroaromatic chemical class, featuring a 7-ethoxy-7-oxoheptyl side chain, a 4-methoxy group, and a 2-nitro substituent on the phenyl ring [1]. With a molecular weight of 397.42 g/mol and a calculated LogP of 4.20, this compound occupies a distinct physicochemical space within the 4-methoxy-2-nitrobenzoate family, making it relevant for fragment-based drug discovery and targeted covalent inhibitor programs .

Why Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate Cannot Be Replaced by Simpler Analogs in MedChem Campaigns


The combination of the 7-ethoxy-7-oxoheptyl side chain and the 2-nitro group creates a unique reactivity and property profile that cannot be recapitulated by either the des-nitro analog (CAS 1012057-22-5) or the des-side-chain scaffold (CAS 13324-13-5) . The nitro group serves as a critical synthetic handle for selective reduction to an amine, enabling downstream diversification into quinazoline-based kinase inhibitor scaffolds . Simultaneously, the extended side chain modulates both lipophilicity and polar surface area relative to core fragments, directly influencing membrane permeability and off-target liability profiles in cell-based assays.

Quantitative Differentiation Evidence for Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS 1012067-92-3)


Nitro Group-Driven LogP Enhancement Relative to Des-Nitro Analog (CAS 1012057-22-5)

The target compound exhibits a calculated LogP of 4.20, which is 0.43 units higher than the des-nitro positional isomer Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS 1012057-22-5; LogP = 3.76) [1][2]. This difference is attributable to the electron-withdrawing 2-nitro substituent, which reduces overall polarity and enhances partitioning into hydrophobic environments.

Lipophilicity Membrane Permeability Nitroaromatic

Topological Polar Surface Area Augmentation Versus Core 4-Methoxy-2-nitrobenzoate Scaffold (CAS 13324-13-5)

The target compound displays a topological polar surface area (TPSA) of 116.88 Ų compared to 81.35 Ų for the des-side-chain core scaffold Ethyl 4-methoxy-2-nitrobenzoate (CAS 13324-13-5) [1][2]. The increase of 35.53 Ų reflects the contribution of the 7-ethoxy-7-oxoheptyl side chain, which introduces additional hydrogen bond acceptors without adding hydrogen bond donors.

Polar Surface Area Bioavailability Fragment Elaboration

LogP Differentiation Within the 7-Ethoxy-7-oxoheptyl Benzoate Series: Nitro vs. Amino Analog (CAS 1012067-93-4)

Within the series of 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate esters, the 2-nitro derivative (target) exhibits a LogP of 4.20, whereas the 2-amino derivative (CAS 1012067-93-4) exhibits a LogP of 3.93 [1]. The ΔLogP of +0.27 indicates that the nitro analog is measurably more lipophilic than its reduced amine counterpart, providing a distinct property profile for applications where higher membrane partitioning is desired prior to intracellular nitro reduction.

Lipophilicity Tuning Structure-Activity Relationship Nitro Reduction

Orthogonal Synthetic Versatility: Nitro Group as a Latent Amine Handle for Downstream Derivatization

The 2-nitro group on the target compound can be selectively reduced to a primary amine under standard catalytic hydrogenation or dissolving metal conditions (e.g., H₂/Pd-C or SnCl₂), yielding Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate (CAS 1012067-93-4) [1]. This contrasts with the des-nitro analog (CAS 1012057-22-5), which lacks this synthetic entry point and cannot be directly converted into the corresponding 2-amino derivative without additional aromatic functionalization steps [2]. The amine product serves as a key intermediate in the construction of quinazoline-based EGFR/HDAC multi-target inhibitors as described in patent literature [3].

Synthetic Handle Nitro Reduction Quinazoline Synthesis

Validated Intermediate Role in EGFR/HDAC Multi-Target Inhibitor Patent Families

CAS 1012067-92-3 is explicitly cataloged as a related intermediate within patent families describing quinazoline-based EGFR tyrosine kinase inhibitors that also incorporate histone deacetylase (HDAC) inhibitory zinc-binding moieties . These multi-target agents, such as CUDC-101, have demonstrated in vitro IC50 values of 4.4 nM (HDAC), 2.4 nM (EGFR), and 15.7 nM (HER2), with in vivo tumor regression in NSCLC, breast, and pancreatic xenograft models . The target compound's presence in this patent landscape—unlike the simpler scaffold CAS 13324-13-5—establishes its specific relevance as a building block for next-generation dual pharmacophore inhibitors, which cannot be replicated by analogs lacking the full substitution pattern [1].

EGFR Inhibitor HDAC Inhibitor Patent Intermediate

High-Impact Research and Industrial Application Scenarios for Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (CAS 1012067-92-3)


Fragment-to-Lead Campaigns Requiring Balanced Lipophilicity and TPSA

With a measured LogP of 4.20 and TPSA of 116.88 Ų, CAS 1012067-92-3 occupies an attractive property window for fragment elaboration [1]. Medicinal chemistry teams selecting fragment libraries for CNS or intracellular targets can use this compound as a starting point where the 2-nitro group provides a built-in vector for amine conversion and subsequent library enumeration.

Prodrug Design Leveraging the Nitro-to-Amine LogP Differential

The ΔLogP of +0.27 between the 2-nitro (CAS 1012067-92-3; LogP = 4.20) and 2-amino (CAS 1012067-93-4; LogP = 3.93) derivatives represents a quantifiable lipophilicity switch [1]. This differential can be exploited in prodrug strategies where the nitro form serves as a membrane-permeable carrier that is bioreductively activated to the more polar, active amine species at the target site.

EGFR/HDAC Dual Inhibitor Intermediate for Patent-Driven Lead Optimization

The compound's established presence in patent families for quinazoline-based EGFR-TK/HDAC inhibitors (CURIS, INC. and related filings) positions it as a strategic intermediate for pharmaceutical R&D groups pursuing multi-target oncology agents [1]. Procurement of this specific nitrobenzoate ester enables rapid synthesis of novel analogs via reduction and quinazoline condensation without requiring de novo route scouting.

Matched Molecular Pair Analysis in Nitroaromatic SAR Studies

The availability of the 2-nitro (CAS 1012067-92-3), 2-amino (CAS 1012067-93-4), and des-nitro (CAS 1012057-22-5) analogs as a coherent matched molecular pair set enables rigorous SAR investigation of nitro substituent effects on target binding, cellular permeability, and metabolic stability [1]. Procurement of all three compounds from a single supplier ensures batch-to-batch consistency for comparative biological evaluation.

Quote Request

Request a Quote for Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.